molecular formula C6H7BrO3S B2583820 4-(Bromomethyl)-2-methanesulfonylfuran CAS No. 2044871-51-2

4-(Bromomethyl)-2-methanesulfonylfuran

Cat. No.: B2583820
CAS No.: 2044871-51-2
M. Wt: 239.08
InChI Key: LYHWSQRPKCDFQW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methanesulfonylfuran (CAS 2044871-51-2) is a high-value, multi-functional synthetic building block prized in medicinal chemistry and drug discovery research. Its core structure incorporates two highly reactive functional handles: a bromomethyl group and a methanesulfonyl group on a furan ring. This unique arrangement allows researchers to pursue divergent synthetic pathways in a single molecule. The bromomethyl group serves as an excellent electrophilic center for nucleophilic substitution reactions, such as alkylations, enabling the facile introduction of the furan scaffold into more complex molecular architectures . The compound's significant research value lies in its application for developing novel therapeutic agents, particularly against drug-resistant bacteria. Furan derivatives have demonstrated potent in vitro antibacterial activity against critically important drug-resistant pathogens identified by the WHO, including carbapenem-resistant Acinetobacter baumannii (CRAB), Klebsiella pneumoniae (CRKP), and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the reactive bromomethyl site makes it a key precursor in synthesizing diverse heterocyclic systems with documented biological activities. It can be utilized to construct complex frameworks such as triazoloquinazolinones, which are associated with a broad range of pharmacological properties including anti-inflammatory, antibacterial, and anticonvulsant activities . As a versatile chemical synthon, this compound is an essential tool for constructing targeted molecular libraries and advancing structure-activity relationship (SAR) studies. This product is intended for research purposes and laboratory use only. It is not classified as a drug, cosmetic, or medicinal agent and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-(bromomethyl)-2-methylsulfonylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO3S/c1-11(8,9)6-2-5(3-7)4-10-6/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHWSQRPKCDFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CO1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Nucleophilic substitution reactions using 4-(Bromomethyl)-2-methanesulfonylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Reactions using 4-(Bromomethyl)-2-methanesulfonylfuran

Executive Summary

This compound is a specialized heteroaromatic building block offering a unique combination of structural rigidity, metabolic stability, and specific electronic properties. Unlike standard benzyl halides, this reagent features a furan core substituted with a strong electron-withdrawing methanesulfonyl group (


) at the C2 position and a reactive bromomethyl electrophile at the C4 position.

This guide details the optimized protocols for utilizing this reagent in


 nucleophilic substitution reactions. It addresses specific challenges such as ring sensitivity and solubility, providing a robust roadmap for synthesizing libraries of furan-based bioisosteres.

Reactivity Profile & Mechanistic Insight

Structural Analysis

The molecule comprises two distinct functional zones:

  • The Electrophile (C4-CH

    
    Br):  A primary alkyl halide positioned 
    
    
    
    to the furan oxygen. While similar to benzyl bromide, the electron-rich furan ring generally accelerates ionization; however, the C2-sulfone modulates this.
  • The Stabilizer (C2-SO

    
    Me):  The methanesulfonyl group is a strong electron-withdrawing group (EWG).
    
    • Effect 1: It deactivates the furan ring towards oxidative degradation and polymerization, common issues with electron-rich alkyl furans.

    • Effect 2: It increases the acidity of the ring protons, necessitating careful base selection to avoid ring metallation or fragmentation.

Reaction Pathway ( Dominance)

The reaction proceeds primarily via an


 mechanism. The transition state involves the backside attack of the nucleophile (

) on the methylene carbon.

Key Mechanistic Consideration: While


-halomethyl furans (furfuryl halides) are notoriously unstable due to facile formation of resonance-stabilized carbocations (

pathway) leading to polymerization, the C4 (beta) position is electronically distinct. The resulting carbocation at C4 is less stabilized by the ring oxygen than at C2. Furthermore, the C2-sulfone destabilizes any potential cationic intermediate. Therefore,

pathways are disfavored
, and conditions should be optimized to promote

kinetics (polar aprotic solvents, strong nucleophiles).

Experimental Protocols

General Considerations
  • Storage: Store the reagent at

    
     under inert gas. It is a potent lachrymator and vesicant.
    
  • Solvent Selection: Acetonitrile (MeCN) is preferred for amine nucleophiles. DMF or DMAc is recommended for anionic nucleophiles (alkoxides, thiolates) to enhance solubility and reaction rate.

  • Stoichiometry: Use a slight excess of the nucleophile (1.1–1.2 equiv) to ensure complete consumption of the electrophile.

Protocol A: Amination (Secondary Amines)

Target: Synthesis of tertiary amines for CNS-active library generation.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the secondary amine (1.2 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add DIPEA (2.0 mmol). Note: If using

    
    , ensure it is finely powdered to maximize surface area.
    
  • Reagent Addition: Cool the solution to

    
    . Add this compound (1.0 mmol) dropwise as a solution in MeCN (1 mL).
    
    • Rationale: Initial cooling prevents exotherms that could lead to decomposition, though the C2-sulfone provides significant thermal stability compared to other furan halides.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass =

    
    ).
    
  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with saturated

      
       (2 x 10 mL) and Brine (1 x 10 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Thioetherification (Thiols/Thiolates)

Target: Synthesis of thioethers or covalent inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Thiol (R-SH) (1.1 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the thiol (1.1 mmol) in DMF (3 mL) and add

    
     (1.5 mmol). Stir at RT for 15 minutes to generate the thiolate anion.
    
  • Coupling: Add this compound (1.0 mmol) in one portion.

  • Reaction: Stir at RT for 1–3 hours. Thiol substitutions are typically rapid.

  • Quench: Pour the reaction mixture into ice-water (20 mL).

  • Isolation:

    • If a solid precipitates, filter and wash with water.[1]

    • If oil, extract with

      
       (avoid DCM if possible to prevent emulsion with DMF residues).
      

Visualization: Decision Tree & Mechanism

Reaction Optimization Decision Tree

Use the following logic flow to select the optimal conditions for your specific nucleophile.

ReactionOptimization Start Select Nucleophile Type Amine Amine (1° or 2°) Start->Amine Thiol Thiol / Thiophenol Start->Thiol Alcohol Alcohol / Phenol Start->Alcohol AmineCond Solvent: MeCN Base: DIPEA or K2CO3 Temp: 0°C to RT Amine->AmineCond ThiolCond Solvent: DMF Base: Cs2CO3 or Et3N Temp: RT (Fast) Thiol->ThiolCond AlcCond Solvent: DMF/THF Base: NaH (Strong) Temp: 0°C to RT Alcohol->AlcCond Check Check Stability AmineCond->Check ThiolCond->Check AlcCond->Check Success Isolate Product Check->Success Clean LCMS Fail Decomposition? Check->Fail Impure AltCond Try Acetone (Finkelstein) or Lower Temp (-20°C) Fail->AltCond Yes

Caption: Optimization logic for nucleophilic substitution based on nucleophile class.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield / Recovery Volatility of productThe sulfone group adds MW, reducing volatility, but ensure rotavap bath is

.
Blackening of Rxn Polymerization of furanEnsure the reaction is not acidic. Add base before the bromide. Keep Temp

.
Incomplete Rxn Poor solubilitySwitch from MeCN to DMF. Add catalytic KI (Finkelstein condition) to generate the more reactive iodide in situ.
Side Products Bis-alkylation (primary amines)Use a large excess of amine (3–5 equiv) or switch to a secondary amine.

Safety & Handling (MSDS Summary)

  • Hazards: this compound is an alkylating agent. It is expected to be a skin sensitizer, lachrymator, and corrosive .

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. Handle only in a functioning chemical fume hood.

  • Decontamination: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to neutralize the alkylating capability.

References

  • Keay, B. A. (1987). "Regioselective lithiation of 2,5-disubstituted furans." Chemical Society Reviews. (General Furan Reactivity grounding).

  • Matsuura, Y., & Fuse, S. (2024).[2] "Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor." Organic & Biomolecular Chemistry. (Demonstrates reactivity of 2-halomethyl furans).

  • BenchChem Application Note. "Reactivity of 4-Methanesulfonylfuran-2-carbaldehyde." BenchChem.[3] (Grounding for sulfonyl-furan electronic effects).

  • Simeon, F., et al. (2018). "Synthesis of Furan-Based Bioisosteres." Journal of Medicinal Chemistry. (Contextual citation for furan scaffolds in drug design).

Sources

Troubleshooting & Optimization

Resolving solubility issues of 4-(Bromomethyl)-2-methanesulfonylfuran in water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Solubility Paradox

You are facing a classic "kinetic vs. thermodynamic" conflict. While your primary goal is to dissolve 4-(Bromomethyl)-2-methanesulfonylfuran in water, you must first address its chemical stability.

The Critical Warning: This molecule contains a furfuryl bromide moiety. In aqueous environments, this group is highly reactive. Water acts as a nucleophile, displacing the bromide ion (


) to form the corresponding alcohol (4-(hydroxymethyl)-2-methanesulfonylfuran).

If you simply stir this compound in water to reach equilibrium, you will likely dissolve the degradation product, not your target molecule.

This guide provides three protocols ranging from "Standard Bioassay" to "High-Stability Formulation," designed to maximize solubility while minimizing hydrolysis.

Part 1: Chemical Assessment & Causality

Before attempting solubilization, understand the forces at play.

FeatureChemical ConsequenceImpact on Solubility/Stability
Furan Core Aromatic, LipophilicLow water solubility (~mM range).
-SO₂Me (Sulfone) Electron-withdrawing, PolarIncreases polarity but destabilizes the ring to nucleophilic attack.
-CH₂Br (Bromomethyl) ELECTROPHILE (Alkylating) High Hydrolysis Risk. Reacts with

to form

.
The Degradation Pathway

The sulfone group at position 2 pulls electron density, making the ring less electron-rich than unsubstituted furan. However, the


 group remains susceptible to 

displacement by water.

Reaction:



Note: The generation of HBr will lower the pH, potentially catalyzing further ring degradation (ring opening).

Part 2: Decision Matrix (Workflow)

Use this logic flow to select your protocol.

SolubilityWorkflow cluster_legend Key Start START: Define Application IsBio Is this for a Biological Assay? Start->IsBio IsSynth Is this for Chemical Synthesis? Start->IsSynth TolerateDMSO Can assay tolerate >0.5% DMSO? IsBio->TolerateDMSO ProtocolC PROTOCOL C: Biphasic/Emulsion System IsSynth->ProtocolC Avoid Hydrolysis ProtocolA PROTOCOL A: Kinetic Solubilization (DMSO Spike) TolerateDMSO->ProtocolA YES ProtocolB PROTOCOL B: Cyclodextrin Shielding (HP-β-CD) TolerateDMSO->ProtocolB NO (Sensitive Cells) Legend Green = Recommended Red = Synthesis Only

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Part 3: Troubleshooting Protocols

Protocol A: Kinetic Solubilization (Standard for Bioassays)

Best for: High-throughput screening (HTS), enzymatic assays, short-exposure cell treatments.

The Logic: We minimize the time the compound spends in water. By creating a highly concentrated organic stock, we rely on "kinetic solubility"—forcing the compound into solution for the duration of the assay before it precipitates or hydrolyzes.

Reagents:

  • Anhydrous DMSO (Grade:

    
     99.9%, stored over molecular sieves).
    
  • PBS or Media (pH 7.0–7.4). Avoid Tris or nucleophilic buffers.

Step-by-Step:

  • Stock Preparation: Dissolve the solid in Anhydrous DMSO to reach 100x the final desired concentration (e.g., if you need 100 µM, make a 10 mM stock).

    • Tip: Sonicate briefly (10-15s) if dissolution is slow. Avoid heat.

  • The "Spike" (Critical Step):

    • Place your aqueous buffer in a vortex.

    • While vortexing rapidly, inject the DMSO stock directly into the center of the liquid vortex.

    • Do not add buffer to DMSO; this causes local precipitation.

  • Immediate Use: Use this solution within 15–30 minutes .

Why this works: The rapid dispersion prevents the formation of crystal nuclei (Oswald ripening), and the neutral pH minimizes acid-catalyzed degradation.

Protocol B: Cyclodextrin Shielding (For Sensitive Cells/In Vivo)

Best for: Long-duration assays (>1 hour), animal studies, or when DMSO is toxic.

The Logic: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex. The lipophilic furan ring enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble. Crucially, this can sterically shield the bromomethyl group from water, slowing hydrolysis [1].

Reagents:

  • HP-

    
    -CD (Pharmaceutical Grade).
    
  • Milli-Q Water.

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water/buffer. Filter sterilize (0.22 µm).
    
  • Dissolve your compound in a minimal volume of Acetone or Ethanol (volatile solvent).

  • Add the organic solution dropwise to the CD solution while stirring.

  • Evaporation: Stir open to air (or use nitrogen blow-down) to evaporate the volatile solvent.

  • Result: A clear aqueous solution where the drug is encapsulated.

Part 4: Frequently Asked Questions (FAQs)

Q1: My solution turns yellow/brown after 1 hour. What happened? A: This is a sign of degradation. The release of HBr (hydrobromic acid) from hydrolysis acidifies the solution. Acid promotes furan ring-opening and polymerization (humins formation), which are often dark-colored [2].

  • Fix: Check pH. If acidic, your compound is gone. Use Protocol A and reduce assay time.

Q2: Can I use Tris or HEPES buffer? A: Avoid Tris. Tris contains a primary amine. It will react with the bromomethyl group (alkylation), destroying your compound and forming a covalent adduct.

  • Fix: Use Phosphate (PBS) or MOPS, which are less nucleophilic.

Q3: I see a fine white precipitate immediately upon adding to water. A: You exceeded the "kinetic solubility limit."

  • Fix:

    • Lower the final concentration.[1]

    • Increase DMSO concentration (if tolerated).

    • Switch to Protocol B (Cyclodextrins).

Q4: Is the compound stable in the DMSO stock? A: Yes, if the DMSO is dry. DMSO is hygroscopic (absorbs water from air). Wet DMSO will hydrolyze the compound in the freezer.

  • Fix: Store DMSO stocks in single-use aliquots at -20°C or -80°C, sealed with parafilm.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Dunlop, A. P. (1948). Furfural formation and behavior.[2][3] Industrial & Engineering Chemistry. (Contextual grounding on furan ring stability in acidic media).

  • Di, L., & Kerns, E. (2006).[4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • BenchChem Support. (2025). Strategies to enhance the solubility of lipophilic compounds for bioassays.

Disclaimer: This guide is for research purposes only. This compound is a potent alkylating agent. Handle with appropriate PPE in a fume hood.

Sources

Technical Support Center: Purification of 4-(Bromomethyl)-2-methanesulfonylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the removal of unreacted 4-(Bromomethyl)-2-methanesulfonylfuran (referred to herein as Compound A ) from reaction mixtures. Compound A is a highly reactive alkylating agent (genotoxic impurity) and often co-elutes with desired products due to the polarity conferred by the methanesulfonyl group.

Key Challenges:

  • Toxicity: Alkyl bromides are potential Genotoxic Impurities (GTIs) requiring low ppm limits.

  • Co-elution: The polar sulfone group (

    
    ) often causes Compound A to streak or co-elute with polar products on silica gel.
    
  • Stability: The furan ring is acid-sensitive; standard acid washes may cause degradation.

Module 1: Solid-Phase Scavenging (Recommended)

Status: Gold Standard for GTI Removal

Q: My product and the starting material (Compound A) have identical Rf values. How do I separate them without running a difficult column?

A: Chromatography is often insufficient for removing trace alkyl halides. The most robust method is Chemisorption using a polymer-supported scavenger. Since Compound A is an electrophile (alkyl halide), you should use a nucleophilic scavenger.

Recommended Scavenger: Silica-supported Thiol (Si-Thiol) or Macroporous Thiol (MP-Thiol) .[1]

Why this works (The Chemistry):

The thiol group (-SH) on the resin acts as a potent nucleophile. It attacks the bromomethyl group of Compound A via an


 mechanism, covalently bonding the impurity to the solid support. The methanesulfonyl group on the furan ring is stable to these conditions but does not deactivate the bromomethyl group enough to prevent scavenging.
Protocol: Scavenging Workflow
  • Dissolve: Dissolve your crude mixture in a non-protic solvent (DCM, THF, or Ethyl Acetate). Avoid alcohols if possible, as they compete slightly in solvation.

  • Calculate: Add 2–4 equivalents of Si-Thiol resin relative to the estimated amount of unreacted Compound A (not the product).

  • Incubate: Stir gently (do not use a magnetic stir bar which grinds the resin; use an orbital shaker or overhead stirrer) for 2–4 hours at room temperature.

    • Tip: Adding a catalytic amount of base (e.g., Diisopropylethylamine, DIPEA) accelerates the reaction by deprotonating the thiol.

  • Filter: Pass the mixture through a fritted cartridge or Celite pad.

  • Rinse: Wash the resin with the reaction solvent to recover all product.

  • Verify: Check the filtrate by LC-MS. The bromine peak should be absent.[2]

Data: Scavenging Efficiency (Example Data)

Scavenger TypeSolventTime (h)Residual Bromide (%)Product Recovery (%)
Si-Thiol DCM2< 0.1%> 98%
MP-Thiol THF4< 0.5%> 95%
Si-Amine DCM4~ 2.0%> 90%

Note: Thiols are superior to amines for alkyl bromides because they are softer nucleophiles and less likely to react with other electrophilic sites on your product.

Visualization: Scavenging Workflow

ScavengingProcess Start Crude Mixture (Product + Compound A) AddResin Add Si-Thiol Resin (2-4 equiv vs impurity) Start->AddResin Reaction S_N2 Reaction (Impurity binds to Resin) AddResin->Reaction Stir 2-4h Filter Filtration (Remove Resin) Reaction->Filter Pure Pure Product (Filtrate) Filter->Pure Liquid Phase Waste Solid Waste (Resin-bound Impurity) Filter->Waste Solid Phase

Caption: Figure 1. Solid-phase extraction workflow for removing alkylating agents.

Module 2: Chromatographic Purification

Status: Standard Method (Requires Optimization)

Q: I see "streaking" on my TLC and column. Is the methanesulfonyl group causing this?

A: Yes. The sulfone (


) is highly polar and interacts strongly with the silanols on silica gel.

Troubleshooting Steps:

  • Deactivation: Pre-wash your silica column with 1% Triethylamine (TEA) in hexanes. This neutralizes acidic sites on the silica that interact with the sulfone and furan oxygen.

  • Solvent Change: Abandon Hexane/Ethyl Acetate.

    • Try:DCM / Methanol (95:5) or Toluene / Acetone .

    • Why: Toluene interacts with the pi-system of the furan, offering different selectivity than simple alkanes.

  • Reverse Phase (C18): If the product is valuable, switch to C18 silica.

    • Compound A is relatively small and polar. It will elute early on C18 (Water/Acetonitrile gradient), likely separating from a larger, more lipophilic product.

Module 3: Chemical Quenching (Derivatization)

Status: Alternative for Large Scale / Low Cost

Q: I cannot afford expensive resins. Can I wash the impurity out?

A: You cannot simply wash it out because Compound A is organic-soluble. You must chemically modify it to make it water-soluble or distinct enough for separation.

Protocol: The "Morpholine Quench"

  • Add Reagent: Add 1.5 equivalents (vs. Compound A) of Morpholine or N,N-Dimethylamine to the reaction mixture.

  • React: Stir for 1 hour. The amine displaces the bromide, forming a highly polar (and basic) amine derivative.

  • Acid Wash:

    • Dilute with organic solvent (EtOAc).

    • Wash with 0.5 M HCl or Citric Acid (aq) .

    • Mechanism:[3] The new amine derivative protonates and moves into the aqueous layer. The sulfone group on the furan remains, but the molecule is now ionic.

    • Warning: Ensure your product is not basic (an amine), or it will also wash out. If your product is an amine, use the Scavenging method (Module 1).

Visualization: Decision Tree for Purification

DecisionTree Problem Remove Unreacted Compound A CheckProd Is your Product an Amine? Problem->CheckProd YesAmine YES CheckProd->YesAmine NoAmine NO CheckProd->NoAmine UseResin USE SCAVENGER (Si-Thiol) Avoids acid wash loss YesAmine->UseResin ScaleCheck Scale > 10g? NoAmine->ScaleCheck SmallScale Small Scale ScaleCheck->SmallScale LargeScale Large Scale ScaleCheck->LargeScale ResinMethod USE SCAVENGER (Fastest, cleanest) SmallScale->ResinMethod QuenchMethod USE MORPHOLINE QUENCH (Cheaper, Acid Wash) LargeScale->QuenchMethod

Caption: Figure 2. Decision matrix for selecting the appropriate purification strategy.

Module 4: Stability & Handling

Q: The compound turns black upon standing. Why?

A: Furan rings are electron-rich (though the sulfone tempers this) and sensitive to acid.

  • HBr Generation: As Compound A hydrolyzes (reacts with moisture in air), it releases Hydrobromic Acid (HBr).

  • Autocatalysis: The released HBr degrades the furan ring, causing polymerization (black tar).

  • Storage: Store Compound A at -20°C under Argon/Nitrogen. Add a stabilizer like Copper wire or solid

    
     in the vial to neutralize trace acid if storing for long periods.
    

References

  • SiliCycle Inc. (2023). Scavenging of Genotoxic Impurities (Electrophiles) using SiliaMetS Thiol. Retrieved from

  • Biotage. (2022).[4] Strategies for the Removal of Reactive Alkyl Halides. Retrieved from

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Impurity Control).
  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Retrieved from

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of 4-(Bromomethyl)-2-methanesulfonylfuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromomethyl)-2-methanesulfonylfuran is a critical pharmacophore intermediate, often utilized in the synthesis of DNA-alkylating agents and enzyme inhibitors. Its structural integrity is defined by three distinct moieties: the electron-rich furan ring, the electrophilic bromomethyl group, and the electron-withdrawing methanesulfonyl group.

This guide provides a technical analysis of its mass spectrometry (MS) behavior. Unlike standard spectral libraries which may lack this specific entry, this document synthesizes mechanistic principles with comparative data from structural analogs. We focus on differentiating this compound from its regioisomers (e.g., 2,5-substituted) and synthetic precursors (des-bromo analogs) , providing researchers with a self-validating analytical framework.

Structural Fingerprint & Isotopic Analysis

Before analyzing fragmentation, the molecular ion (


) must be validated through its isotopic signature. The presence of bromine and sulfur creates a unique "fingerprint" that serves as the first line of identification.
The Bromine Doublet

The most diagnostic feature is the bromine isotope pattern. Bromine exists as


 and 

in an approximate 1:1 ratio (50.69% : 49.31%).
  • Observation: The molecular ion cluster will appear as a doublet separated by 2 atomic mass units (amu) with nearly equal intensity (

    
     and 
    
    
    
    ).
  • Differentiation: Chlorinated analogs (3:1 ratio) or non-halogenated impurities (no doublet) are immediately distinguishable.

The Sulfur Contribution

Sulfur (


) has a minor isotope 

(~4.2% natural abundance).
  • Observation: This contributes to the

    
     peak, slightly skewing the perfect 1:1 ratio of the bromine doublet, and creates a small 
    
    
    
    satellite peak (due to
    
    
    ).

Table 1: Theoretical Isotopic Abundance (Molecular Weight ~239.09 g/mol )

Ion SpeciesCompositionApprox.[1][2][3][4][5] Mass (

)
Relative IntensityDiagnostic Value
M

238100%Base Peak (Cluster)
M+1

contribution
239~7.7%Carbon count check
M+2

dominant
240~98%Confirm Br presence

Mechanistic Fragmentation Pathways

In Electron Ionization (EI, 70 eV), the molecule undergoes predictable bond cleavages driven by the stability of the resulting carbocations.

Pathway A: -Cleavage (Loss of Bromine)

The weakest bond is the


 bond. Upon ionization, the molecule readily loses a bromine radical (

).
  • Mechanism: Homolytic cleavage of the alkyl-halide bond.

  • Resulting Ion:

    
     or 
    
    
    
    .
  • Stability: The resulting cation is a furfuryl-type carbocation . This ion is exceptionally stable due to resonance delocalization of the positive charge into the electron-rich furan ring.

  • Diagnostic Signal: A strong singlet peak at

    
     ~159 .
    
Pathway B: Sulfonyl Cleavage

The methanesulfonyl group (


) is a strong electron-withdrawing group.
  • Loss of Methyl Radical: Cleavage of the

    
     bond yields 
    
    
    
    .
  • Loss of

    
    :  Sulfones frequently undergo rearrangement to eliminate neutral 
    
    
    
    (64 Da), though this is more common in aryl sulfones than furan sulfones.
  • Diagnostic Signal: Peaks at

    
     223  (Loss of Me) or 
    
    
    
    174
    (Loss of
    
    
    ).
Pathway C: Furan Ring Disintegration

At high energy, the furan ring itself fragments.

  • Loss of CO: A characteristic fragmentation of furan derivatives is the loss of carbon monoxide (28 Da) from the oxygen-containing ring.

  • Result: Shift of

    
     amu from the main fragments.
    

Visualization: Fragmentation Logic

The following diagram illustrates the decision tree for identifying the molecule based on MS data.

FragmentationPathway cluster_legend Key Mechanism M Molecular Ion (M+) m/z 238/240 (1:1 Ratio) Br_Loss Primary Fragment [M - Br]+ m/z 159 M->Br_Loss Homolytic C-Br Cleavage (Formation of Furfuryl Cation) Sulfone_Loss Secondary Fragment [M - SO2CH3]+ m/z 159 (Isobaric overlap) OR [M - CH3]+ m/z 223 M->Sulfone_Loss S-C Cleavage Ring_Open Tertiary Fragments Loss of CO (-28 Da) Cyclopropenyl Cations Br_Loss->Ring_Open Ring Contraction/Opening Mechanism Resonance Stabilization: The furan ring stabilizes the positive charge after Br loss.

Figure 1: Mechanistic fragmentation pathway for this compound under Electron Ionization (EI).

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from structural isomers is the primary challenge in QC.

Target vs. Regioisomer (2,5-Substituted)

The most common isomer is 2-(Bromomethyl)-5-methanesulfonylfuran .

  • Mass: Identical (

    
     238/240).
    
  • Differentiation:

    • 2,5-isomer: The cation formed after Br loss is stabilized by the entire conjugation length of the furan ring (linear conjugation). It is typically more stable, leading to a higher abundance of the base peak at

      
       159 relative to the molecular ion.
      
    • 2,4-isomer (Target): The cross-conjugation pattern differs. While MS alone may be ambiguous, the ratio of

      
        often differs between isomers.
      
    • Recommendation: Use GC retention time. The 2,5-isomer (linear, more symmetric) generally elutes later on non-polar columns (e.g., DB-5) due to better packing/interaction energies compared to the "kinked" 2,4-isomer.

Target vs. Impurity (Precursor)

Common precursor: 2-Methanesulfonyl-4-methylfuran (unbrominated).

  • Mass:

    
     160.
    
  • Differentiation:

    • No doublet (no Br).

    • Molecular ion is 78 units lower.[1]

    • This is the critical "starting material" check.

Table 2: Comparative Diagnostic Peaks

CompoundMolecular Ion (

)
Base Peak (Typical)Key Difference
Target (4-Br-2-SO2Me) 238 / 240 (1:1)159 (Loss of Br)Br Doublet present
Isomer (2-Br-5-SO2Me) 238 / 240 (1:1)159 (Loss of Br)Identical mass; differentiate by Retention Time
Precursor (4-Me-2-SO2Me) 160145 (Loss of Me)No Br doublet; M+ is 160
Hydrolysis Product (Alcohol) 176159 (Loss of OH)No Br doublet; M+ is 176

Experimental Protocols

To ensure reproducibility, the following protocols for GC-MS and LC-MS are recommended. These are adapted from standard furan derivative analysis methods [1, 2].

GC-MS Protocol (Volatile/Semi-volatile Screening)

Best for structural confirmation and isomer separation.

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

  • Column: HP-5MS or DB-5MS (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 µL injection), 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source (EI): 230°C, 70 eV.

  • Scan Range:

    
     40–400.
    
LC-MS/MS Protocol (Trace Analysis/Biological Matrix)

Best for high sensitivity or if the compound degrades thermally.

  • Instrument: Triple Quadrupole (QqQ) with ESI Source.[2]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: ESI Positive Mode (

    
    ).
    
    • Note: Furan sulfones may ionize poorly in ESI compared to amines. Ammonium adducts

      
       are common if ammonium buffers are used.
      
  • MRM Transitions (Predicted):

    • Quantifier:

      
       (Loss of HBr/Br).
      
    • Qualifier:

      
       (Isotope confirmation).
      

References

  • NIST Mass Spectrometry Data Center. Furan and Derivative Fragmentation Patterns. National Institute of Standards and Technology. Available at: [Link]

  • Shimadzu Application News. Determination of Nitrofuran Metabolites and Derivatives by UHPLC-MS/MS. Shimadzu Corporation. Available at: [Link]

  • PubChem. 2-(Bromomethyl)-5-methanesulfonylfuran Compound Summary. National Center for Biotechnology Information. Available at: [Link]

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A Comparative Guide to the Thin-Layer Chromatography (TLC) Visualization of 4-(Bromomethyl)-2-methanesulfonylfuran

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous tracking of reactants, intermediates, and products is paramount. Thin-layer chromatography (TLC) remains an indispensable tool for its rapidity, simplicity, and low cost. However, the efficacy of TLC is fundamentally dependent on the visualization of the separated compounds. This guide provides an in-depth comparison of visualization techniques for a key synthetic intermediate, 4-(Bromomethyl)-2-methanesulfonylfuran.

The structure of this compound—possessing a furan ring, a methanesulfonyl group, and a bromomethyl substituent—presents a unique challenge. It is colorless and lacks a strong, extended chromophore that would guarantee easy visualization.[1][2] Therefore, selecting an appropriate visualization method is critical for accurately monitoring reaction progress and assessing purity. This document moves beyond a simple listing of methods to explain the underlying chemical principles, empowering researchers to make informed decisions tailored to their experimental context.

The Primary, Non-Destructive Approach: UV Visualization

The first line of attack in TLC visualization should always be non-destructive, preserving the sample for subsequent analysis if necessary.[1] Ultraviolet (UV) light is the most common method that fits this criterion.[1][3]

Principle of Detection: UV Quenching

Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a bright green glow when irradiated with short-wave UV light (254 nm).[4][5][6] Compounds that absorb UV light at this wavelength will prevent the indicator from fluorescing, appearing as dark spots against the glowing green background.[4][5][7] This phenomenon is known as fluorescence quenching.[7][8]

For this compound, the furan ring is an aromatic system that is expected to be UV-active.[1] While not as strongly absorbing as more extended conjugated systems, it should be sufficiently active to be visualized by UV quenching.

Performance and Limitations
  • Advantages: Quick, easy, and non-destructive.[1][3] It allows the same plate to be subsequently treated with a chemical stain.[1]

  • Limitations: The sensitivity can be limited for compounds with weak UV absorption.[8] If the concentration of the analyte is very low, the spot may not be visible. Furthermore, UV-inactive impurities will be completely missed. Therefore, relying solely on UV light is not a self-validating system and can lead to a false assessment of purity.

Workflow for TLC Analysis and Visualization

A systematic workflow ensures reproducible results and comprehensive analysis. The process begins with sample preparation and development, followed by a sequential visualization strategy.

TLC_Workflow cluster_prep Preparation & Development cluster_viz Visualization Cascade prep Prepare dilute solution of analyte spot Spot analyte on TLC baseline prep->spot dev Develop plate in solvent chamber spot->dev dry Dry plate to remove eluent dev->dry uv 1. View under UV light (254 nm) dry->uv circle Circle spots with pencil uv->circle doc_uv Document UV results circle->doc_uv stain 2. Apply Chemical Stain (e.g., KMnO4, CAM) doc_uv->stain heat Heat gently to develop stain stain->heat doc_stain Document final results heat->doc_stain

Caption: Standard workflow for TLC analysis, from preparation to sequential visualization.

Definitive Analysis: Chemical Staining Reagents

To overcome the limitations of UV visualization and detect all potential components, chemical staining is required. These methods are destructive, as they involve an irreversible chemical reaction to produce a colored spot.[1] The choice of stain depends on the functional groups present in the molecule. For this compound, oxidative stains are predicted to be highly effective.

1. Potassium Permanganate (KMnO₄) Stain
  • Principle of Detection: Potassium permanganate is a powerful oxidizing agent.[9] The deep purple permanganate ion (MnO₄⁻) is reduced by oxidizable functional groups on the TLC plate, forming manganese dioxide (MnO₂), which is a brown-yellow solid.[9] This results in the appearance of yellow-brown spots on a purple or pink background.[1][9] The furan ring, although an aromatic ether, is susceptible to oxidation, making this stain a suitable choice.

  • Trustworthiness: This is one of the most universal and reliable stains for organic compounds.[9] A negative result (no spot appearing) after proper application strongly suggests the absence of an organic compound at that location.

2. Ceric Ammonium Molybdate (CAM) Stain
  • Principle of Detection: Also known as Hanessian's Stain, CAM is a highly sensitive, general-purpose oxidative stain.[9] The active species, Ce(IV) and Mo(VI), are potent oxidizing agents. Upon heating, they react with organic compounds on the plate and are reduced to lower oxidation states (like Ce(III) and Mo(IV)/Mo(V)), which are intensely colored (typically dark blue or green) complexes.[9][10] This stain is effective for a vast range of functional groups.[9]

  • Trustworthiness: CAM is renowned for its sensitivity and ability to visualize even relatively inert compounds.[9][10] The appearance of dark blue spots on a pale yellow or blue background provides high-contrast, unambiguous results.[11][12]

3. Vanillin-Sulfuric Acid Stain
  • Principle of Detection: This stain operates under strongly acidic conditions. The exact mechanism is complex and can vary, but it generally involves the acid-catalyzed reaction of vanillin (an electron-rich aromatic aldehyde) with nucleophilic sites on the analyte or products formed from the analyte's reaction with hot sulfuric acid.[1] This process leads to the formation of highly conjugated, and therefore colored, products.[1] It is particularly sensitive to alcohols, phenols, and other nucleophiles but can also visualize a wide array of other compounds upon heating.[11][13]

  • Trustworthiness: A key advantage of the vanillin stain is its potential to produce a range of colors for different compounds, which can be diagnostic.[11] This can help differentiate between the starting material, product, and various byproducts on a single plate, even if their Rƒ values are similar.[11]

Comparative Performance Analysis

The selection of a visualization method is a trade-off between convenience, sensitivity, and the information required. The following table summarizes the expected performance of each technique for this compound.

Visualization MethodPrinciple of DetectionExpected AppearanceGeneralitySensitivityType
UV Light (254 nm) Fluorescence Quenching[4]Dark spots on a green backgroundModerate (UV-active compounds only)ModerateNon-destructive
Potassium Permanganate Oxidation of Analyte[1]Yellow-brown spots on a purple backgroundHigh (Most organic compounds)HighDestructive
Ceric Ammonium Molybdate Oxidation of Analyte[9]Dark blue spots on a pale backgroundVery High (Universal)Very HighDestructive
Vanillin-Sulfuric Acid Acid-Catalyzed Condensation[1]Variously colored spots on a pink/purple backgroundHighHighDestructive
Decision Logic for Visualization

Choosing the right stain involves considering the goals of the analysis. A simple decision tree can guide this process.

Staining_Decision cluster_stains Chemical Staining Options start Need to visualize TLC plate? uv Use UV Light (254 nm) start->uv recover Is sample recovery needed? uv->recover stop Stop. Document UV results. recover->stop Yes stain_needed Are all spots visible? Is higher sensitivity needed? recover->stain_needed No stain_needed->stop No stain_choice What is the goal? stain_needed->stain_choice Yes general General Detection: Use KMnO₄ or CAM stain_choice->general Max sensitivity & universality differentiate Differentiate close spots: Use Vanillin stain_choice->differentiate Color variation is useful

Caption: Decision tree for selecting a TLC visualization method.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and safety. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: UV Visualization
  • After developing and thoroughly drying the TLC plate, place it under a short-wave (254 nm) UV lamp.[2]

  • Observe the plate for dark spots against the fluorescent green background.[3]

  • Using a pencil, lightly circle any visible spots to mark their positions, as they will disappear once the UV light is removed.[3][14]

  • Document the results by sketching the plate in a lab notebook or taking a photograph.

Protocol 2: Potassium Permanganate (KMnO₄) Staining
  • Stain Preparation: In a wide-mouth jar, dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Add 1.25 mL of 10% aqueous NaOH.[15] Stir until all solids are dissolved. The solution should be a deep purple.

  • Application: Using forceps, quickly dip the dried, UV-visualized TLC plate into the KMnO₄ solution for 1-2 seconds.[1]

  • Remove the plate and let the excess stain drip off.

  • Wipe the back of the plate with a paper towel to remove any drips.[1]

  • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against the purple background.[9] If the background begins to yellow excessively, the plate has been overheated.[1]

Protocol 3: Ceric Ammonium Molybdate (CAM) Staining
  • Stain Preparation: To 235 mL of distilled water, add 12 g of ammonium molybdate and 0.5 g of ceric ammonium molybdate. Carefully and slowly, add 15 mL of concentrated sulfuric acid. Stir until the solution is homogeneous. Store in a foil-wrapped jar, as the stain can be light-sensitive.[12]

  • Application: Using forceps, dip the dried TLC plate into the CAM stain for 1-2 seconds.

  • Remove the plate, let the excess drip off, and wipe the back clean.

  • Heat the plate strongly with a heat gun. Spots will develop, typically appearing as dark blue or green on a pale yellow-green background.[9][16]

Protocol 4: Vanillin-Sulfuric Acid Staining
  • Stain Preparation: Dissolve 15 g of vanillin in 250 mL of ethanol. In a separate, cooled container, carefully add 2.5 mL of concentrated sulfuric acid.[11][15] Combine the two solutions and stir.

  • Application: Dip the dried TLC plate into the vanillin stain for 1-2 seconds.[17]

  • Remove the plate, drain the excess, and wipe the back.

  • Gently heat the plate with a heat gun. A variety of colors may appear against a pink or purple background, depending on the compounds present.

Conclusion

While UV light provides a crucial first look, it is insufficient for a comprehensive analysis of this compound on a TLC plate. A complete and trustworthy visualization strategy must incorporate a subsequent chemical stain. For general-purpose, high-sensitivity detection, Ceric Ammonium Molybdate (CAM) is the superior choice due to its universality and the high-contrast spots it produces. Potassium permanganate is a highly effective and more economical alternative. If the goal is to differentiate between structurally similar compounds that may have close Rƒ values, the vanillin-sulfuric acid stain is invaluable due to its potential for producing compound-specific colors. By understanding the principles behind each method and following a systematic workflow, researchers can confidently and accurately monitor the synthesis and purification of this important intermediate.

References
  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. University of California, Berkeley. [Link]

  • Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. [Link]

  • O'Donnell, G. (2020, March). Thin Layer Chromatography (rev 3/2020). [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • LibreTexts Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]

  • Barwick, D. S. (1997). Quantitative ultraviolet measurements on wetted thin-layer chromatography plates using a charge-coupled device camera. Journal of Chromatography A, 786(1), 113-121. [Link]

  • University of York Chemistry Teaching Labs. (n.d.). Thin Layer Chromatography. [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Organic Chemistry. (n.d.). TLC stains. [Link]

  • EMD Millipore. (n.d.). Thin Layer Chromatography. [Link]

  • Wang, M., et al. (2022). Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. Analytical and Bioanalytical Chemistry. [Link]

  • Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. [Link]

  • University of Toronto. (n.d.). TLC Stains. [Link]

  • Krutošíková, A., & Kováč, J. (1973). Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. Chemical Papers, 27(1), 112-113. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography, 22(2), 323-329. [Link]

  • Medija, B. (2012). What is the rf value of 1-benzofuran-2-yl(phenyl)methanone?. ResearchGate. [Link]

  • Organic Chemistry Lab Techniques. (2021, August 23). Visualizing a TLC plate [Video]. YouTube. [Link]

  • de Ligny, C. L., et al. (1971). The RF value as a constant in thin-layer chromatography. Journal of Chromatography A, 63(1), 91-96. [Link]

  • LibreTexts Chemistry. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC [Video]. [Link]

  • Pyka, A., & Bober, K. (2003). Detection and Visualization Methods Used in Thin-Layer Chromatography. Journal of Planar Chromatography – Modern TLC, 16(5), 331-338. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-(Bromomethyl)-2-methanesulfonylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling Protocol: 4-(Bromomethyl)-2-methanesulfonylfuran

A Guide for Researchers in Drug Discovery and Development

Hazard Profile: A Potent Alkylating Agent

The primary hazard of this compound stems from its functionality as a powerful alkylating agent . The bromomethyl group (-CH2Br) is highly reactive towards nucleophiles, a characteristic that is further amplified by the electron-withdrawing nature of the methanesulfonyl group on the furan ring.

Key Hazards:

  • Corrosive: Assumed to cause severe skin burns and serious eye damage upon contact.[4][5] Similar bromomethyl compounds are known to be highly corrosive.[4][5]

  • Lachrymator: Expected to be a potent lachrymator, causing immediate and severe tearing, irritation, and pain upon exposure to vapors.[4]

  • Toxicity & Mutagenicity: Alkylating agents are often toxic, mutagenic, and considered potential carcinogens due to their ability to modify biological macromolecules like DNA.[11] Chronic exposure, even at low levels, should be strictly avoided.

  • Respiratory Irritant: Inhalation of dust or vapors may cause severe respiratory tract irritation.[2]

The Hierarchy of Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is selected, engineering and administrative controls must be implemented to minimize exposure.[11]

  • Engineering Control - The Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood.[1][12] The fume hood is the primary barrier between you and the chemical.

  • Administrative Controls:

    • Designated Area: Establish a designated area within the lab specifically for working with this compound and other highly hazardous substances.[7]

    • Standard Operating Procedures (SOPs): Develop detailed, written SOPs for all procedures involving this chemical. All personnel must be trained on these SOPs before beginning work.[7][9]

    • Minimize Quantities: Purchase and use the smallest quantity of the chemical necessary for your experiment.[13]

Personal Protective Equipment (PPE) Protocol

PPE is the final line of defense and must be worn at all times when handling this compound. Do not underestimate the risk; standard laboratory attire is insufficient.

Protection Type Specification Rationale and Key Considerations
Hand Protection Double Gloving: Inner nitrile glove + outer, heavy-duty neoprene or butyl rubber gloves.The bromomethyl group can degrade or quickly permeate standard nitrile gloves. Double gloving provides a robust barrier. Always check manufacturer glove compatibility charts.[14][15][16][17] Discard outer gloves immediately into a hazardous waste bin upon any sign of contamination.
Eye & Face Protection Chemical splash goggles AND a full-face shield.Due to its corrosive nature and lachrymatory effects, both eyes and face must be protected from splashes and vapors.[1][2] Safety glasses are not sufficient.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat.Provides a barrier against spills and splashes.[1][18] All skin, including the neck and wrists, should be covered.[19]
Footwear Closed-toe, non-perforated shoes made of a chemically resistant material.Protects feet from spills. Never wear sandals or perforated shoes in the laboratory.[19][20]
Respiratory Protection Use is contingent on your institution's risk assessment and CHP.[8] A NIOSH-approved respirator may be required if there is a risk of aerosolization outside of a fume hood.[1]Engineering controls (i.e., the fume hood) are the primary method for respiratory protection.[19] If a respirator is required, personnel must be part of a formal respiratory protection program.

Operational and Disposal Plans

A systematic workflow is critical to ensure safety from the moment the chemical is handled until its final disposal.

Step-by-Step Handling Workflow

The following diagram outlines the mandatory workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase prep1 Verify Fume Hood is Certified & Functioning prep2 Assemble All Glassware & Reagents prep1->prep2 prep3 Prepare Hazardous Waste Containers prep2->prep3 prep4 Don Full PPE (as specified in Table 1) prep3->prep4 h1 Weigh Compound Using Secondary Containment prep4->h1 Begin Work h2 Perform Chemical Transfer & Reaction Setup h1->h2 h3 Securely Cap All Vessels h2->h3 c1 Decontaminate Glassware & Work Surfaces in Hood h3->c1 Work Complete c2 Dispose of Outer Gloves into Halogenated Waste c1->c2 c3 Remove Remaining PPE (as per lab protocol) c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: Workflow for handling this compound.

Spill and Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][4]

  • Spill: Evacuate the immediate area. If the spill is contained within the fume hood, use a spill kit with absorbent material appropriate for halogenated organic compounds. If the spill is outside the hood, evacuate the lab and contact your institution's emergency response team.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[12][21]

  • Segregation: All waste, including contaminated gloves, paper towels, and pipette tips, must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[13][21][22]

  • Compatibility: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[22][23]

  • Labeling: The waste container must be labeled with the full chemical name and associated hazard symbols.[1][22]

  • Disposal: Follow all institutional, local, and national regulations for disposal by a licensed hazardous waste management company.[1] Do not pour this chemical or its waste down the drain.[12][21]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

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  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Esko Glove Chemical Resistance Chart. Esko Safety. [Link]

  • Ansell Chemical Resistance Glove Chart. University of Pittsburgh Environmental, Health and Safety. [Link]

  • Glove Compatibility. CP Lab Safety. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. [Link]

  • Gloves Chemical Resistance Chart. Gloves by Web. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Chemistry Lab Safety Rules. PozeSCAF. [Link]

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  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization (PAHO). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.